molecular formula C20H26N2O3S B2958705 1-(2,3-Dimethylphenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine CAS No. 438223-67-7

1-(2,3-Dimethylphenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine

Cat. No.: B2958705
CAS No.: 438223-67-7
M. Wt: 374.5
InChI Key: OQPOIIIROSNLRL-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine is a piperazine derivative featuring a 2,3-dimethylphenyl group at the N1 position and a 4-ethoxyphenylsulfonyl moiety at the N4 position. Piperazine derivatives are widely studied for their structural versatility and pharmacological relevance, particularly in modulating neurotransmitter receptors (e.g., serotonin, dopamine) and antimicrobial activity . The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the ethoxy and methyl substituents influence lipophilicity and metabolic stability .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-25-18-8-10-19(11-9-18)26(23,24)22-14-12-21(13-15-22)20-7-5-6-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPOIIIROSNLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to introduce the 2,3-dimethylphenyl group.

    Sulfonylation with 4-Ethoxyphenylsulfonyl Chloride: Finally, the compound is sulfonylated using 4-ethoxyphenylsulfonyl chloride in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2,3-dimethylphenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine exhibit significant anticancer properties. For instance, sulfonamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death .

Neuroprotective Effects

Research has suggested potential neuroprotective applications for piperazine derivatives, including this compound. These derivatives may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The compound's structure allows it to interact with biological membranes, making it a candidate for antimicrobial applications. Studies have shown that sulfonamide derivatives can exhibit activity against a range of bacterial strains, suggesting a role in developing new antibiotics .

Case Study 1: Anticancer Screening

A study involving a series of piperazine derivatives, including this compound, demonstrated potent inhibitory effects on tumor growth in vitro. The derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective effects, the compound was tested in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogues:

Compound Name Substituents (N1/N4) Molecular Weight Predicted logP Key Structural Differences
Target Compound 2,3-Dimethylphenyl / 4-ethoxyphenylsulfonyl ~390 (est.) ~3.2 Ethoxy group on sulfonyl; methyl groups on aryl
1-(2,3-Dichlorophenyl)piperazine 2,3-Dichlorophenyl / - ~261 ~3.8 Chlorine substituents (higher lipophilicity)
AO-15 2,3-Dimethylphenyl / 2-furoyl ~300 ~2.5 Furoyl group instead of sulfonyl
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine 2,3-Dimethylphenyl / 2,5-dimethoxyphenylsulfonyl 390.50 ~2.8 Methoxy vs. ethoxy on sulfonyl
28e (1-(4-ethoxyphenyl)-4-(biphenylol-propyl)piperazine) 4-Ethoxyphenyl / biphenylol-propyl ~440 (est.) ~4.0 Bulky biphenylol-propyl substituent


Key Observations:

  • The 2,3-dimethylphenyl group offers moderate lipophilicity, balancing receptor affinity and solubility better than dichlorophenyl derivatives .

Pharmacological Activity

Receptor Binding Affinity
  • Dopamine (D2) and Serotonin (5-HT1A) Receptors: The 2,3-dimethylphenyl group in the target compound is associated with strong affinity for D2 and 5-HT1A receptors, comparable to 1-(2,3-dichlorophenyl)piperazine derivatives. Piperazine-sulfonamides (e.g., ) show reduced receptor affinity compared to non-sulfonyl derivatives, likely due to steric hindrance from the sulfonyl group .
Antimicrobial Activity
  • The ethoxyphenylsulfonyl moiety in the target compound shares structural similarity with antifungal derivatives like 28e ().

Toxicity and Solubility

  • The sulfonyl group in the target compound improves aqueous solubility compared to furoyl (AO-15) or dichlorophenyl derivatives, reducing cytotoxicity risks observed in non-polar analogues .
  • Ethoxy substituents may reduce hepatic toxicity compared to methoxy groups, as seen in piperazine-based antidepressants () .

Biological Activity

1-(2,3-Dimethylphenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine is a synthetic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 360.47 g/mol
  • InChI Key : GUFAFXJZVGABEH-UHFFFAOYSA-N
PropertyValue
Melting PointNot specified
Boiling Point549.0 ± 60.0 °C (predicted)
Density1.196 ± 0.06 g/cm³ (predicted)
pKa5.61 ± 0.40

Antimicrobial Activity

Recent studies have indicated that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various Gram-positive and Gram-negative bacteria, showing selective activity against pathogens such as Staphylococcus aureus and Escherichia coli.

In a study assessing the minimum inhibitory concentration (MIC), the compound displayed promising results:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

These findings suggest that the compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Antichlamydial Activity

The compound's structural analogs have been evaluated for their antichlamydial properties. A study demonstrated that modifications in the piperazine scaffold significantly enhanced activity against Chlamydia trachomatis. The presence of electron-withdrawing groups was critical for improving efficacy, indicating a structure-activity relationship that can guide future drug design .

Study on Piperazine Derivatives

A comprehensive study involving a series of piperazine derivatives revealed that specific substitutions on the piperazine ring influenced their biological activity. The introduction of an ethoxy group at the para position of the phenyl ring resulted in enhanced binding affinity to histamine H3 receptors, indicating potential applications in treating neurological disorders .

Toxicity Assessment

Toxicity studies conducted on various piperazine derivatives, including our compound of interest, showed low cytotoxicity in human cell lines. The compounds were assessed for mutagenicity using Drosophila melanogaster, with results indicating no significant mutagenic effects, thus supporting their safety profile for further development .

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